2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine
CAS No.: 2549052-75-5
Cat. No.: VC11817204
Molecular Formula: C16H19N7O
Molecular Weight: 325.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549052-75-5 |
|---|---|
| Molecular Formula | C16H19N7O |
| Molecular Weight | 325.37 g/mol |
| IUPAC Name | 1-methyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C16H19N7O/c1-22-15-13(8-21-22)16(20-11-19-15)23-6-2-12(3-7-23)10-24-14-9-17-4-5-18-14/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3 |
| Standard InChI Key | NKRFADPNCVHESC-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NC=CN=C4 |
| Canonical SMILES | CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NC=CN=C4 |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine delineates its composition:
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A 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl group at position 1 of the piperidine ring.
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A piperidin-4-ylmethoxy linker bridging the pyrazolo-pyrimidine core to a pyrazine ring at position 2.
The molecular formula is C₁₉H₂₂N₈O, with a molecular weight of 390.44 g/mol (calculated via PubChem algorithms) .
Structural Analysis
The compound’s architecture comprises three key regions:
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Pyrazolo[3,4-d]pyrimidine Core: A bicyclic heteroaromatic system analogous to purine, enabling ATP-competitive binding in kinase inhibition .
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Piperidine Spacer: A six-membered nitrogen-containing ring that enhances solubility and modulates pharmacokinetic properties .
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Pyrazine Ring: A diazine moiety contributing to π-π stacking interactions in biological targets .
Table 1: Key Structural Components and Their Roles
| Component | Role in Bioactivity |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | ATP-binding mimic in kinase inhibition |
| Piperidine | Conformational flexibility, solubility |
| Pyrazine | Enhanced binding via aromatic interactions |
Synthetic Routes and Methodologies
Core Synthesis: Pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. For example, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediates are prepared by treating 4,6-dichloropyrimidine-5-carbaldehyde with methylhydrazine, followed by cyclization under acidic conditions .
Piperidine Functionalization
The piperidine moiety is introduced via nucleophilic substitution. In analogues like WYE-687, a piperidin-4-ylmethyl group is attached to the pyrazolo-pyrimidine core using Mitsunobu or Ullmann coupling . For this compound, the piperidine’s nitrogen is alkylated with a chloromethylpyrazine derivative to form the methoxy linkage .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Methylhydrazine, HCl, reflux | 65% |
| 2 | Nucleophilic Substitution | Piperidin-4-ylmethanol, NaH, DMF | 45% |
| 3 | Etherification | 2-Chloropyrazine, K₂CO₃, DMF | 50% |
Pharmacological Profile and Mechanism of Action
Antiproliferative Activity
Analogues like WYE-687 and 12b exhibit IC₅₀ values <20 µM in lung (A549) and colon (HCT-116) cancer models . The pyrazine ring may enhance cytotoxicity by promoting DNA intercalation or topoisomerase inhibition .
Table 3: Hypothesized Anticancer Activity (Based on Analogues)
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 | 10–25 | EGFR inhibition, apoptosis |
| HCT-116 | 15–30 | Cell cycle arrest (S/G2-M) |
Molecular Docking and Binding Interactions
EGFR Wild-Type Docking
Docking studies of similar compounds into EGFR (PDB: 1M17) reveal hydrogen bonds with Met793 and hydrophobic interactions with Leu718. The pyrazine ring may form π-cation interactions with Lys745 .
RET Kinase Binding
In RET (PDB: 2IVU), the piperidine spacer occupies the hydrophobic pocket, while the pyrazolo-pyrimidine core mimics ATP’s adenine .
Toxicology and Pharmacokinetics
Acute Toxicity
Pyrazolo-pyrimidines generally exhibit moderate toxicity (LD₅₀ >500 mg/kg in rodents). Hepatotoxicity risks are noted due to cytochrome P450 metabolism .
ADME Properties
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Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to lipophilic piperidine.
Challenges and Future Directions
Synthetic Challenges
Low yields in piperidine functionalization (Step 2, Table 2) necessitate optimized catalysts (e.g., Pd-mediated couplings) .
Therapeutic Optimization
Structural modifications to enhance RET selectivity over EGFR could reduce off-target effects. Introducing polar substituents (e.g., hydroxyl) may improve solubility .
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